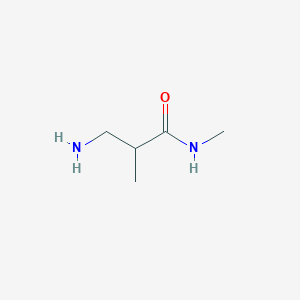

3-Amino-N,2-dimethylpropanamide

Description

General Overview of the 2,2-Dimethylpropanamide Structural Motif

The 2,2-dimethylpropanamide backbone, also known as the pivalamide (B147659) moiety, is characterized by a propanamide chain with two methyl groups attached to the second carbon atom. wikipedia.org This tert-butyl group imparts a significant degree of steric hindrance, which in turn influences the molecule's conformational flexibility and metabolic stability. This structural feature is a key reason for its prevalence in the design of new chemical entities. The amide group within the scaffold is a crucial functional group that can participate in hydrogen bonding, a fundamental interaction in biological systems. ontosight.ai

Academic Relevance of the 2,2-Dimethylpropanamide Backbone in Medicinal Chemistry

The 2,2-dimethylpropanamide scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacological properties. ontosight.ai Its inherent metabolic stability, a consequence of the sterically hindered tert-butyl group, makes it an attractive component in drug design, as it can help to prevent rapid degradation of the drug molecule in the body. This can lead to improved pharmacokinetic profiles.

Furthermore, the 2,2-dimethylpropanamide moiety has been incorporated into a variety of molecules with diverse biological activities. Research has shown its presence in compounds investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.aismolecule.com For instance, derivatives of this scaffold have been explored as inhibitors of enzymes like acetylcholinesterase, which is relevant in Alzheimer's disease research, and have shown potential anticancer properties against various cancer cell lines. smolecule.com The versatility of this backbone allows for the synthesis of a wide array of derivatives, enabling chemists to fine-tune the biological activity and properties of the resulting compounds. chemimpex.com

Specific Focus on 3-Amino-N,2-dimethylpropanamide within the Scaffold Context

Within the broader family of 2,2-dimethylpropanamide derivatives, this compound stands out as a significant compound. Its chemical structure features an amino group at the third carbon position, adding a key functional group that can be further modified.

Chemical and Physical Properties of 3-Amino-2,2-dimethylpropanamide (B132586):

| Property | Value |

| Molecular Formula | C5H12N2O |

| Molecular Weight | 116.16 g/mol |

| Appearance | Solid |

| Boiling Point | 271°C |

| Flash Point | 117°C |

| Relative Density | 1.004 |

This data is compiled from available chemical information. fluorochem.co.uk

The synthesis of 3-Amino-2,2-dimethylpropanamide has been a subject of research, with various methods developed to produce this key intermediate. One common approach involves the ammonolysis of a protected ester precursor. google.com For example, refluxing a 3-tolysulfonyl methyl ester with concentrated aqueous ammonia (B1221849) can yield 3-amino-2,2-dimethylpropanamide. Another patented method involves the methylation, amination, and reduction of cyanoacetic acid derivatives. google.com

A significant application of 3-Amino-2,2-dimethylpropanamide is its role as a key intermediate in the synthesis of the antihypertensive drug, Aliskiren. researchgate.netchemicalbook.com Its deuterated form, 3-Amino-2,2-dimethylpropanamide-d6, is also used as a reagent in the synthesis of labeled Aliskiren for research purposes. guidechem.compharmaffiliates.comusbio.net This highlights the compound's importance in the pharmaceutical industry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4(3-6)5(8)7-2/h4H,3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIHHWBRAUAUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino Substituted 2,2 Dimethylpropanamide Derivatives

Industrial Scale Synthesis Pathways for 3-Amino-2,2-dimethylpropanamide (B132586)

The large-scale production of 3-amino-2,2-dimethylpropanamide, a key intermediate for the antihypertensive drug Aliskiren, necessitates cost-effective and environmentally friendly synthetic routes with high yields and purity. google.com

A common industrial approach involves a three-step sequence starting from hydroxymethyl trimethylacetic acid, a readily available raw material. google.com This method is favored for its reasonable route, low cost, high yield, and simple operation, making it suitable for industrial production. google.com

The sequence begins with the esterification of hydroxymethyl trimethylacetic acid (also known as hydroxypivalic acid) with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. google.com This reaction converts the carboxylic acid group into an ester. For instance, refluxing hydroxypivalic acid with methanol and sulfuric acid can yield methyl 3-hydroxy-2,2-dimethylpropionate.

The next step is the protection of the hydroxyl group. This is typically achieved by reacting the hydroxy ester with a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, to form a sulfonate ester. google.com This "protecting group" makes the hydroxyl group a good leaving group for the subsequent step.

Finally, ammonolysis is carried out by treating the protected ester with concentrated aqueous ammonia (B1221849). google.com This reaction serves a dual purpose: the ammonia displaces the sulfonate protecting group to form the amino group, and it also converts the ester into the primary amide. Refluxing the protected intermediate with aqueous ammonia can produce 3-amino-2,2-dimethylpropanamide with yields reported to be around 80-85%. google.com

Table 1: Esterification-Protection-Ammonolysis Sequence

| Step | Reaction | Key Reagents/Conditions | Typical Yield (%) |

|---|---|---|---|

| 1. Esterification | Hydroxypivalic acid to its methyl ester | Methanol, Sulfuric acid, Reflux | ~74% |

| 2. Protection | Hydroxy ester to sulfonate ester | Methanesulfonyl chloride or p-Toluenesulfonyl chloride | - |

| 3. Ammonolysis | Protected ester to 3-amino-2,2-dimethylpropanamide | Concentrated aqueous ammonia, Reflux | 80-85% google.com |

An alternative and widely used industrial method for forming the amino group is through the catalytic hydrogenation of a nitrile intermediate. google.comgoogle.com This approach often starts with cyanoacetamide, which undergoes alkylation with a methylating agent to form 2-cyano-2-methylpropanamide. google.com

The subsequent catalytic hydrogenation of the nitrile group is a key step. Various catalysts and conditions can be employed. Raney nickel is a common catalyst, used in a methanol-ammonia mixture under hydrogen pressure (7-8 kg/cm ²) and elevated temperatures (60-65°C). google.comechemi.com Another effective catalyst is palladium on carbon (Pd/C), which can be used in an ethanol solution with ammonia at a lower pressure (2 atmospheres) and 60°C, yielding the desired 3-amino-2,2-dimethylpropanamide. google.com The reaction pressure for catalytic hydrogenation can range from 2 to 5 atmospheres, with temperatures typically between 40 and 60°C. google.com

Table 2: Catalytic Hydrogenation Conditions

| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Raney Nickel | Methanol/Ammonia | ~7-8 | 60-65 | ~90% google.com |

| 5% Pd/C | Anhydrous Methanol | 3 | 60 | 86% google.com |

| Palladium on Carbon | Ethanol/Ammonia | 2 | 60 | 78% google.com |

Scaling up the synthesis of 3-amino-2,2-dimethylpropanamide from the laboratory to an industrial scale presents several challenges. researchgate.netresearchgate.net These include managing reaction exotherms, particularly during methylation steps, ensuring consistent product quality and yield across large batches, and handling potentially hazardous reagents safely. researchgate.net

Laboratory Synthesis Techniques for 2,2-Dimethylpropanamide Derivatives

In a laboratory setting, a wider array of synthetic methods can be employed to create diverse 2,2-dimethylpropanamide derivatives for research and development purposes.

Direct amide formation, or "coupling," is a versatile laboratory technique that joins a carboxylic acid with an amine. This is often facilitated by coupling reagents that activate the carboxylic acid. Reagents like N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with N-hydroxysuccinimide (NHS), are well-established for this purpose, particularly in peptide synthesis. sciforum.netresearchgate.net

This method allows for the synthesis of a wide variety of N-substituted 2,2-dimethylpropanamide derivatives by reacting a suitable 2,2-dimethylpropanoic acid derivative with different primary or secondary amines. sciforum.netrsc.org For example, N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides can be prepared from the corresponding carboxylic acid and various amines using DCC and NHS. sciforum.netresearchgate.net

Multi-step synthetic sequences in the laboratory provide access to a broad range of derivatives. One common strategy involves the use of nitrile intermediates . For instance, some related compounds can be prepared from nitro compounds that are reacted with cyanide, followed by reduction of the resulting nitrile. However, these methods can involve toxic reagents like potassium cyanide and may result in low yields and difficult purification. google.com A more industrially viable route starts from cyanoacetic acid derivatives, which are methylated and then reduced via catalytic hydrogenation to form the amino amide. google.com

Another important laboratory route proceeds through hydrazide intermediates . A carboxylic acid ester can be converted to a hydrazide by reacting it with hydrazine (B178648) hydrate. rsc.orgrsc.org This hydrazide can then be transformed into a reactive azide (B81097) intermediate by treatment with nitrous acid (generated from sodium nitrite (B80452) and HCl). rsc.orgrsc.org This in-situ generated azide can then be coupled with various primary or secondary amines to yield the desired N-substituted amides. rsc.orgrsc.org This azide coupling method has been found to be more efficient in terms of yield and simplicity of workup compared to DCC coupling for certain derivatives. sciforum.netresearchgate.net

Subject: Generate English Article focusing solely on the chemical Compound “3-Amino-N,2-dimethylpropanamide” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Chemical Reactivity and Transformative Processes of the 2,2 Dimethylpropanamide Moiety

Fundamental Reaction Types: Oxidation, Reduction, and Substitution

The chemical behavior of the 2,2-dimethylpropanamide structure is primarily defined by reduction and nucleophilic acyl substitution, as the amide group is generally resistant to oxidation.

Reduction: The carbonyl group within the amide can be completely reduced to a methylene (B1212753) group (C=O → CH₂) using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation, which converts the amide into a corresponding primary, secondary, or tertiary amine, depending on the substitution at the nitrogen atom. libretexts.orgsavemyexams.comlibretexts.org This reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the formation of an iminium ion intermediate, which is then further reduced to the amine. libretexts.orglibretexts.orgpressbooks.pub This process is a specific and effective method for synthesizing amines from amides. pressbooks.pub

Substitution: Amides undergo nucleophilic acyl substitution, although they are the least reactive among the carboxylic acid derivatives. libretexts.orgchemistrysteps.com This reduced reactivity is attributed to the resonance stabilization of the amide bond, where the lone pair of electrons on the nitrogen atom is delocalized with the carbonyl group. Consequently, reactions like hydrolysis require more forceful conditions compared to esters or acid chlorides. pressbooks.pubsolubilityofthings.comlibretexts.org

| Reaction Type | Reagent | Product | Description |

|---|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄) | Amine | The carbonyl group (C=O) is converted into a methylene group (CH₂). libretexts.orglibretexts.org |

| Substitution (Hydrolysis) | Aqueous acid (e.g., HCl) or base (e.g., NaOH) with heat | Carboxylic acid and an amine/ammonium salt | The amide bond is cleaved by water. libretexts.orgpearson.com |

Amide Hydrolysis Mechanisms and Conditions in Solution

Amide hydrolysis, the cleavage of the amide bond by water, is a fundamental substitution reaction that can be catalyzed by either acid or base, typically requiring heat. solubilityofthings.comlibretexts.orgpearson.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile and directly attacks the carbonyl carbon. libretexts.orgchemistrysteps.com This addition leads to a tetrahedral alkoxide intermediate. libretexts.org The intermediate then collapses, eliminating the amide ion (a very poor leaving group), to form a carboxylic acid. libretexts.orgchemistrysteps.com In a rapid, irreversible acid-base reaction, the strongly basic amide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and an amine (or ammonia). libretexts.orgchemistrysteps.com Due to the poor leaving group ability of the amide ion, base-catalyzed hydrolysis is often more difficult than the acid-catalyzed equivalent and requires harsh conditions like high temperatures. pressbooks.pubchemistrysteps.com

| Condition | Key Steps | Products |

|---|---|---|

| Acidic (e.g., H₃O⁺, heat) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer to the nitrogen. 4. Elimination of amine/ammonia (B1221849). | Carboxylic acid and Ammonium salt. pearson.com |

| Basic (e.g., NaOH, heat) | 1. Nucleophilic attack by hydroxide ion. 2. Elimination of amide ion. 3. Deprotonation of the carboxylic acid. | Carboxylate salt and Amine/ammonia. pearson.com |

Condensation Reactions Involving Hydroxyl Functionalities (e.g., 3-hydroxy derivatives)

Derivatives of 2,2-dimethylpropanamide that contain hydroxyl functionalities, such as 3-hydroxy-N,2-dimethylpropanamide, can undergo condensation reactions typical of alcohols. The hydroxyl group can act as a nucleophile, reacting with electrophiles like carboxylic acids or their derivatives to form new functional groups.

A primary example of such a condensation reaction is esterification. In the presence of an acid catalyst, the hydroxyl group of a 3-hydroxy derivative can react with a carboxylic acid to form an ester linkage. This reaction involves the protonation of the carboxylic acid's carbonyl group, followed by nucleophilic attack from the hydroxyl group of the propanamide derivative. Subsequent dehydration yields the corresponding ester. The principles of this reaction are analogous to other well-established esterification methods. Related structures, such as 3-hydroxy-2,2-dimethylpropanal, are known to be products of condensation reactions themselves and participate in further reactions with alcohols to form dimers and glycol esters, illustrating the reactivity of the hydroxyl group in this structural framework. biosynth.com

Metal Complexation Chemistry of Related Ligands (e.g., N-alkoxy carboxamidate complexes)

The amide functionality, particularly when modified, can act as a ligand in the formation of coordination compounds with various metal ions. libretexts.org Ligands are Lewis bases that donate electrons to a central metal atom or ion, which acts as a Lewis acid. libretexts.orgmsu.edu Propanamide derivatives can be designed to be effective chelating agents, which are ligands that can form multiple bonds with a single central metal atom. msu.edu

For instance, N-pyrazolylpropanamide, a ligand derived from propanamide, demonstrates versatile coordination behavior. researchgate.net In the presence of metal salts like copper(II) chloride, this ligand can form a coordination compound where it acts as a bidentate ligand. It coordinates with the copper(II) ion through one of the nitrogen atoms of the pyrazolyl ring and the carbonyl oxygen atom of the amide group. researchgate.net This chelation results in the formation of stable seven-membered rings, creating a distorted octahedral coordination environment around the central metal atom. researchgate.net Such complexes highlight the capacity of modified propanamide structures to engage in sophisticated metal complexation chemistry. researchgate.net

| Ligand Example | Metal Ion | Coordination Sites | Resulting Structure |

|---|---|---|---|

| N-pyrazolylpropanamide | Copper(II) (Cu²⁺) | Pyrazolyl Nitrogen, Carbonyl Oxygen | Distorted octahedral complex with seven-membered chelate rings. researchgate.net |

| N-pyrazolylpropanamide | Cobalt(II) (Co²⁺) | Pyrazolyl Nitrogen, Carbonyl Oxygen | Zwitterionic complex with both chelate and bridging ligands. researchgate.net |

Novel Cascade and One-Pot Synthetic Applications (e.g., Purine (B94841) Analogues)

The principles of amide chemistry are foundational to advanced synthetic strategies such as cascade and one-pot reactions. These processes, which involve multiple consecutive reactions in a single flask without isolating intermediates, are highly efficient in terms of atom and step economy. mdpi.comrsc.org

The synthesis of purine analogues, a critical class of compounds in medicinal chemistry, provides a relevant context. nih.gov In the de novo biosynthesis of purine nucleotides, the amide of the amino acid glutamine serves as a key nitrogen donor. youtube.combioone.orgnih.gov Specifically, the process is initiated by the transfer of an amido group from glutamine to phosphoribosyl pyrophosphate (PRPP), a rate-limiting step in the pathway. youtube.comnih.gov

Inspired by these biological pathways, synthetic chemists can devise one-pot syntheses of purine analogues and other nitrogen-containing heterocycles using amide-containing building blocks. Modern synthetic methods, such as photoredox and nickel dual catalysis, have enabled the direct functionalization of purine nucleosides in the late stages of a synthesis. nih.gov These cross-coupling reactions allow for the installation of diverse alkyl groups onto the purine core, demonstrating the power of innovative catalytic systems to achieve complex molecular architectures efficiently. nih.gov The application of such one-pot and cascade methodologies is crucial for rapidly generating libraries of novel compounds for drug discovery. nih.gov

Derivatization and Analog Synthesis Strategies

Design and Synthesis of Biologically Active Derivatives

The synthesis of biologically active derivatives from propanamide scaffolds is a key strategy in medicinal chemistry. By modifying the core structure, chemists can fine-tune the molecule's properties to interact with specific biological targets. For example, derivatives have been developed exhibiting significant antiproliferative activity. One such derivative, N-Benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide, has demonstrated antiproliferative effects against HeLa cervical cancer cells.

The synthetic pathways to these derivatives often involve multi-step processes. A common approach begins with a precursor like methyl 3-hydroxy-2,2-dimethyl-3-(4-nitrophenyl)propanoate, which can be systematically modified. nih.govrsc.org Key reactions include the reduction of a nitro group to an amine, acylation of the newly formed amine, and subsequent nucleophilic substitution to introduce diverse chemical moieties. nih.govrsc.org For instance, the reaction of a chloroacetamide derivative with aniline (B41778) can be used to introduce a phenylamino (B1219803) acetamido group, leading to compounds with potential biological applications. nih.gov These systematic modifications allow for the exploration of structure-activity relationships, guiding the design of more potent and selective compounds.

Table 1: Examples of Biologically Active Derivatives

| Derivative Name | Structural Modification | Reported Biological Activity | Reference |

|---|---|---|---|

| N-Benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide | Features a benzyl (B1604629) group at the amide nitrogen and a 4-chlorophenyl-hydroxyl substituent. | Antiproliferative activity against HeLa cervical cancer cells (IC₅₀ = 12.3 µM). | |

| N-hydroxy-2,2-dimethyl-3-(4-(2-(phenylamino)acetamido)phenyl)-3-(4H-1,2,4-triazol-4-yl)propanamide | Incorporates a triazole ring and a phenylaminoacetamido side chain. | Designed as a potential Histone Deacetylase (HDAC) inhibitor. | nih.govrsc.orgrsc.org |

| N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)methyl]benzoyl}-l-glutamic acid | Features a fused pyrrolo[3,2-d]pyrimidine heterocyclic system linked to a benzoyl-l-glutamic acid moiety. | Designed as a potential dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). | nih.govacs.org |

Functionalization for Specific Pharmacological Target Exploration (e.g., HDAC inhibitors)

A significant area of research involves the functionalization of the propanamide structure to target specific enzymes implicated in disease, such as Histone Deacetylases (HDACs). nih.gov HDACs are a class of enzymes crucial for epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. semanticscholar.orgmdpi.com The general pharmacophore model for an HDAC inhibitor (HDACi) consists of three parts: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site. semanticscholar.orgnih.gov

Derivatives of the propanamide scaffold have been extensively developed as HDAC inhibitors by incorporating various functional groups to serve as effective ZBGs. nih.govrsc.org

Hydroxamic Acids : This is a classic ZBG. The synthesis of N-hydroxy-propanamide derivatives often involves a final step where an ester intermediate is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the target hydroxamic acid. nih.govrsc.org These compounds, such as suberoylanilide hydroxamic acid (SAHA), are potent pan-HDAC inhibitors. semanticscholar.org

Benzamides : This class of inhibitors, including compounds like Entinostat, typically targets Class I HDACs. nih.govmdpi.com Structural studies show that the o-amino group and the carbonyl oxygen of the benzamide (B126) coordinate with the zinc ion in the active site. nih.govmdpi.com The design of these inhibitors involves creating a central aromatic ring that connects the amide group with another moiety to mimic the structure of known benzamide inhibitors. rsc.org

Alternative ZBGs : To potentially improve safety profiles and reduce the off-target effects associated with hydroxamic acids, researchers have explored alternative ZBGs. nih.gov One such example is the N-trifluoroacetamide group, which increases the electrophilic character of the carbonyl group, facilitating interaction with the zinc ion. nih.gov

The effectiveness of these functionalized derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) values against specific HDAC isoforms. For example, certain ligustrazine-based derivatives showed more potent inhibition towards HDAC2 than HDAC1. dovepress.com Similarly, a derivative featuring a nitrogen mustard group, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, exhibited selective inhibition of Class I HDACs, with an IC₅₀ of 95.2 nM against HDAC1. frontiersin.org

Table 2: Functionalization Strategies for HDAC Inhibition

| Functional Group (Zinc-Binding Group) | Example Compound Class/Derivative | Mechanism/Rationale | Reference |

|---|---|---|---|

| Hydroxamic Acid (-CONHOH) | Suberoylanilide hydroxamic acid (SAHA) analogs | Potent chelation of the Zn²⁺ ion in the active site of Class I, II, and IV HDACs. | rsc.orgsemanticscholar.org |

| o-Aminobenzamide | Entinostat, Mocetinostat analogs | Coordinates to the Zn²⁺ ion through both the carbonyl oxygen and the amino group, often showing selectivity for Class I HDACs. | nih.govmdpi.com |

| N-Trifluoroacetamide (-NHCOCF₃) | Derivatives with modified ZBGs | Designed to enhance the electrophilic character of the carbonyl for in situ hydration and bidentate coordination to the Zn²⁺ ion, potentially improving the safety profile. | nih.gov |

Isotopic Labeling for Mechanistic and Analytical Studies (e.g., Deuterated Derivatives)

Isotopic labeling is a powerful tool used in mechanistic and analytical studies. By replacing specific atoms with their heavier isotopes, researchers can trace metabolic pathways, elucidate reaction mechanisms, and create internal standards for quantitative analysis. Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used for this purpose.

The deuterated version of a related compound, 3-Amino-2,2-dimethylpropanamide-d6, is utilized as a reagent in the synthesis of isotopically labeled Aliskiren, a medication used to treat high blood pressure. pharmaffiliates.com The incorporation of deuterium can significantly alter the rate of metabolic processes that involve the cleavage of a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This strategy is sometimes employed in drug design to mitigate metabolism by certain enzymes, such as aldehyde oxidase. nih.gov The synthesis of deuterated compounds can be achieved through various methods, including the use of deuterated reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) prepared in deuterated solvents. nih.gov

Table 3: Example of an Isotopically Labeled Derivative

| Compound Name | CAS Number | Isotopic Modification | Application | Reference |

|---|---|---|---|---|

| 3-Amino-2,2-dimethylpropanamide-d6 | 1246820-97-2 | Six hydrogen atoms are replaced with deuterium. | Reagent used in the synthesis of labeled Aliskiren for analytical and metabolic studies. | pharmaffiliates.comclearsynth.com |

Applications in Complex Organic Synthesis and Medicinal Chemistry Building Blocks

The c

Preclinical Investigations into Biological Activity Mechanisms and Pharmacological Interactions

Molecular Target Identification and Modulation Pathways

The molecular targets for derivatives of 3-Amino-N,2-dimethylpropanamide are diverse, reflecting the broad therapeutic potential of this class of compounds. Research has identified key enzymes and proteins that are modulated by these molecules, leading to downstream effects on cellular signaling pathways critical in diseases such as cancer and inflammatory conditions. Primary molecular targets identified for derivatives include Cyclin-Dependent Kinase 8 (CDK8) and Histone Deacetylases (HDACs).

Modulation of these targets can lead to significant alterations in gene transcription and cellular function. For instance, the inhibition of CDK8, a component of the Mediator complex, can regulate gene expression in multiple contexts, including immune response and oncogenic signaling pathways. Similarly, the inhibition of HDACs, which play a crucial role in the epigenetic regulation of gene expression, can induce cell cycle arrest, apoptosis, and cell death in cancer cells srdpharma.com. The specific pathways modulated by these interactions are further detailed in the subsequent sections.

Enzyme Inhibition and Activation Mechanisms (e.g., PI3K, Cyclin-Dependent Kinase 8)

The enzymatic inhibition profiles of this compound derivatives have been a significant focus of preclinical research, particularly concerning their anticancer potential.

Cyclin-Dependent Kinase 8 (CDK8): CDK8, along with its paralog CDK19, is part of the Mediator complex that regulates gene transcription. nih.gov This complex plays a role in various signaling pathways implicated in cancer, such as the Wnt-β-catenin and TGF-β pathways. Small molecule inhibitors targeting CDK8 have shown promise as a therapeutic approach in oncology.

Derivatives of this compound have been investigated as CDK8 inhibitors. For example, certain heterocyclic ATP-competitive inhibitors have been developed that show high potency and selectivity for CDK8. The mechanism of inhibition often involves the formation of specific interactions within the ATP-binding cavity of the kinase. A dimethyl amino group, for instance, can enhance potency through a π–cation interaction with a tryptophan residue (W105) in the CDK8 binding site. nih.gov

Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is a critical network that promotes cell survival, growth, and proliferation. nih.gov Dysregulation of this pathway is a frequent event in human cancers and is often associated with resistance to anticancer therapies. Consequently, inhibitors of PI3K are under active investigation. While direct inhibition of PI3K by this compound has not been extensively documented, the broader class of small molecule inhibitors often targets this pathway in combination with other therapies to overcome treatment resistance.

| Enzyme Target | Inhibitor Type | Mechanism of Action | Reference Compound Example |

| CDK8 | ATP-Competitive Inhibitor | Binds to the ATP-binding cavity, preventing ATP from binding and inhibiting kinase activity. | Steroidal core with a quinoline (B57606) ring |

| HDACs | Zinc-chelating agents | Bind to the zinc ion in the active site, blocking substrate access and inhibiting deacetylase activity. | Hydroxamic acid derivatives |

Protein Binding and Receptor Interaction Studies

The interaction of small molecules with proteins and receptors is fundamental to their pharmacological effect. For derivatives of this compound, protein binding studies have primarily focused on their intended enzymatic targets.

In the context of CDK8 inhibition, structural and mechanistic studies have revealed how these compounds bind within the kinase's ATP pocket. The steroidal core of some inhibitors makes extensive contact with the cavity, while specific functional groups, such as a quinoline ring, interact with the hinge region of the kinase. nih.gov

For HDAC inhibitors, the primary interaction involves the chelation of the zinc ion in the enzyme's active site. The design of these inhibitors often incorporates a zinc-binding group, a linker, and a cap group that interacts with the outer rim of the active site, contributing to isoform selectivity.

Beyond these targets, comprehensive receptor interaction profiles for this compound and its close analogs are not yet well-defined in publicly available research.

Modulation of Cellular Pathways in Preclinical Models

The effects of this compound derivatives on cellular pathways have been explored in various preclinical models, shedding light on their potential therapeutic applications.

Derivatives of 3-amino-propanamide have demonstrated anti-inflammatory properties in preclinical studies. For instance, certain amino derivatives of pyrimidines and azolopyrimidines have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated primary murine macrophages. mdpi.com This inhibition is thought to occur through the modulation of inflammatory signaling pathways, potentially involving the regulation of immune cell hyperactivation.

Another study on 3-amino acid derivatives of ocotillol-type sapogenins found that these compounds could markedly suppress the LPS-induced upregulation of TNF-α, IL-6, iNOS, and COX-2 by targeting the NF-κB and MAPK signaling pathways. nih.gov These findings suggest that derivatives of this compound may hold potential as anti-inflammatory agents.

The antitumor activity of compounds related to this compound often stems from their ability to interfere with cell division. Pyrimidine derivatives, for example, have been developed as potent inhibitors of tubulin polymerization. By binding to the colchicine (B1669291) site on tubulin, these agents disrupt the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest and ultimately, apoptosis of cancer cells.

| Compound Class | Proposed Antitumor Mechanism | Cellular Effect |

| Pyrimidine Derivatives | Inhibition of tubulin polymerization | Mitotic arrest, apoptosis |

| HDAC Inhibitors | Epigenetic modification, induction of tumor suppressor genes | Cell cycle arrest, apoptosis, cell death |

| CDK8 Inhibitors | Regulation of oncogenic transcription | Suppression of proliferation, cell cycle arrest |

Derivatives of 3-hydroxy-2,2-dimethylpropanoate (B8439025) have been identified as potent HDAC inhibitors. The mechanism of action of these compounds involves the inhibition of HDAC enzymes, which leads to an increase in the acetylation of histone and non-histone proteins. srdpharma.com This alteration in acetylation status results in a more open chromatin structure, allowing for the transcription of genes that can suppress tumor growth.

HDAC inhibitors can induce a variety of cellular responses, including:

Cell Cycle Arrest: By increasing the expression of cell cycle inhibitors like p21.

Apoptosis: Through the activation of pro-apoptotic pathways.

Inhibition of Angiogenesis: By downregulating factors such as VEGF.

The therapeutic potential of HDAC inhibitors is being explored in a wide range of cancers, and several have been approved for clinical use. srdpharma.com The development of selective HDAC inhibitors based on the 3-hydroxy-2,2-dimethylpropanoate scaffold is an active area of research.

Structure-Conformation-Activity Relationships (e.g., Thorpe-Ingold Effect in oxazolomycins)

The relationship between a molecule's three-dimensional structure, its conformational flexibility, and its biological activity is a fundamental concept in medicinal chemistry. The Thorpe-Ingold effect, also known as the gem-dimethyl effect or angle compression, is a principle that describes how geminal substitution on a molecule can influence its reactivity and conformation, often favoring ring closure or specific spatial arrangements of functional groups. wikipedia.orgwikipedia.orglucp.net This effect arises from the steric hindrance of bulky geminal substituents, which can decrease the bond angle between them and, consequently, alter the angles and proximity of other parts of the molecule. wikipedia.orgchem-station.com

A notable example of the Thorpe-Ingold effect influencing biological activity can be found in the oxazolomycin family of natural products. nih.gov These compounds exhibit a range of biological activities, including antibacterial, antiviral, and cytotoxic effects. nih.gov The presence of a gem-dimethyl amide motif in oxazolomycins is believed to induce a U-shaped conformation due to the Thorpe-Ingold effect. nih.gov This pre-organized conformation is thought to be advantageous for its interaction with its biological target.

The relevance of the Thorpe-Ingold effect to this compound would depend on its specific structural features and how they influence its conformational preferences. The presence of a gem-dimethyl group at the 2-position of the propanamide backbone could potentially restrict the molecule's rotational freedom. This might favor a particular conformation that is more amenable to binding with a biological target. A detailed preclinical investigation into the structure-conformation-activity relationships of this compound would involve techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to understand its preferred three-dimensional structure and how modifications to this structure impact its biological activity. Currently, there is no available research specifically detailing these relationships for this compound.

Sophisticated Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the molecular structure of 3-Amino-2,2-dimethylpropanamide (B132586). Techniques such as NMR, FTIR, and mass spectrometry offer complementary information regarding the compound's atomic connectivity, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of 3-Amino-2,2-dimethylpropanamide. One-dimensional (1D) ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

In one analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the ¹H NMR spectrum shows a singlet at approximately δ 1.3 ppm, which integrates to six protons, corresponding to the two equivalent methyl groups at the C2 position. researchgate.net Another singlet observed at δ 5.6 ppm corresponds to the two protons of the aminomethyl group (CH₂-NH₂). researchgate.net The ¹³C NMR spectrum further supports the structure with distinct signals for the carbonyl carbon and the quaternary and methyl carbons. researchgate.net While comprehensive 2D NMR data like COSY and HSQC for this specific compound are not widely published, these techniques would be invaluable for unambiguously assigning proton-proton and proton-carbon correlations, respectively.

Table 1: Representative NMR Spectral Data for 3-Amino-2,2-dimethylpropanamide

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|---|

| ¹H | CDCl₃ | ~ 1.3 (s, 6H) | C(CH₃)₂ |

| ¹H | CDCl₃ | ~ 5.6 (s, 2H) | CH₂NH₂ |

| ¹³C | CDCl₃ | ~ 164.9 | C=O (Amide) |

Note: Data derived from reference researchgate.net. The amide protons (CONH₂) are often broad and may exchange, making them difficult to observe consistently.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. For a salt of 3-Amino-2,2-dimethylpropanamide, formed with 2-ethylhexanoic acid, characteristic absorption bands have been identified. psu.edu These include vibrations corresponding to N-H bonds of the amino and amide groups, C-H bonds of the methyl groups, and the C=O bond of the amide carbonyl.

The spectrum shows a strong band around 1670 cm⁻¹, which is characteristic of the amide I band (C=O stretching). psu.edu Bands in the region of 3160 cm⁻¹ can be attributed to N-H stretching vibrations. psu.edu Other significant peaks at 2958 and 2929 cm⁻¹ correspond to C-H stretching of the methyl groups, while bands at 1536 cm⁻¹ (amide II, N-H bend) and 1400 cm⁻¹ further confirm the amide structure. psu.edu

Table 2: FTIR Absorption Bands for a Salt of 3-Amino-2,2-dimethylpropanamide

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3160 | N-H Stretch |

| 2958, 2929 | C-H Stretch (asymmetric/symmetric) |

| 1670 | C=O Stretch (Amide I) |

| 1536 | N-H Bend (Amide II) |

| 1479, 1400 | C-H Bend / Other |

Note: Data from the analysis of 3-amino-2,2-dimethyl-3-oxopropan-1-ammonium-2-ethylhexanoate. psu.edu

Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation pattern of 3-Amino-2,2-dimethylpropanamide. The compound has a monoisotopic mass of 116.09496 Da. uni.luchemspider.com In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is readily observed at an m/z of 117.10224. uni.lu

MS is frequently coupled with liquid chromatography (LC-MS) to identify the compound as a degradation product in complex mixtures. The fragmentation pattern is key to its identification.

Table 3: Predicted Mass Spectrometry Data for 3-Amino-2,2-dimethylpropanamide Adducts

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 117.10224 |

| [M+Na]⁺ | 139.08418 |

| [M+K]⁺ | 155.05812 |

| [M+NH₄]⁺ | 134.12878 |

Note: Data sourced from PubChemLite database predictions. uni.lu

The analysis revealed that this salt crystallizes in a monoclinic system with the space group P2₁/c. psu.edu The unit cell parameters provide a unique fingerprint for this specific crystalline form. Such data is critical for understanding solid-state properties and for quality control in pharmaceutical manufacturing.

Table 4: Single-Crystal X-ray Diffraction Data for a Salt of 3-Amino-2,2-dimethylpropanamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 12.260(1) Å |

| b | 12.729(1) Å |

| c | 10.9082(9) Å |

| α | 90° |

| β | 110.413(6)° |

| γ | 90° |

| Volume (V) | 1595.2(2) ų |

Note: Data corresponds to 3-amino-2,2-dimethyl-3-oxopropan-1-ammonium-2-ethylhexanoate. psu.edu

Chromatographic Separation Techniques

Chromatographic methods are paramount for separating 3-Amino-2,2-dimethylpropanamide from reactants, byproducts, or its parent compound during analysis. Due to its polar nature, HILIC is a particularly effective technique.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful variant of normal-phase liquid chromatography that is well-suited for separating highly polar compounds. hplc.euchromatographyonline.com This technique has been successfully applied to the analysis of 3-Amino-2,2-dimethylpropanamide (often abbreviated as ADPA in this context), particularly when it is present as a degradation product of the drug Aliskiren. nih.govresearchgate.net

A rapid HILIC method was developed for its quantification, employing an XBridge HILIC column. nih.govresearchgate.net The separation is typically achieved using an isocratic mobile phase consisting of a mixture of an aqueous buffer and a high percentage of acetonitrile (B52724); for example, 10 mM potassium phosphate (B84403) (K₂HPO₄) at pH 7.2 mixed with acetonitrile in a 26:74 (v/v) ratio. nih.govresearchgate.net Due to the lack of a strong chromophore in the molecule, detection often requires post-column derivatization, for instance with o-phthaldialdehyde (OPA), which renders the analyte fluorescent, allowing for highly sensitive measurement. nih.govsigmaaldrich.com This HILIC-based approach is noted for its simple sample preparation and rapid, sensitive analysis, making it suitable for quality control of Aliskiren samples. nih.gov

Subject: Generate English Article focusing solely on the chemical Compound “3-Amino-N,2-dimethylpropanamide” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Research Trajectories and Emerging Avenues for the 2,2 Dimethylpropanamide Scaffold

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The quest to unlock the full therapeutic potential of the 2,2-dimethylpropanamide scaffold is an active area of research. While its presence in certain bioactive molecules is known, a systematic exploration of its broader biological activities is underway. The unique steric hindrance provided by the gem-dimethyl group can influence the binding affinity and selectivity of compounds for various biological targets. This has prompted investigations into previously unexplored therapeutic areas.

Researchers are employing high-throughput screening (HTS) of compound libraries containing the 2,2-dimethylpropanamide moiety against a wide array of biological targets. This unbiased approach aims to identify novel and unexpected biological activities. The versatility of the scaffold allows for the creation of diverse chemical libraries, increasing the probability of discovering new therapeutic applications.

A critical review of existing literature reveals that many privileged scaffolds, which are molecular frameworks that can bind to multiple biological targets with high affinity, often have their full potential realized through systematic investigation. nih.gov The 2,2-dimethylpropanamide scaffold is now being viewed through this lens, with researchers hopeful that it will yield lead compounds for a variety of diseases.

Optimization of Lead Compounds for Enhanced Specificity and Potency

Once a lead compound containing the 2,2-dimethylpropanamide scaffold is identified, the subsequent crucial step is its optimization to enhance its therapeutic profile. This process involves iterative modifications to the molecule to improve its potency, selectivity, and pharmacokinetic properties. danaher.compatsnap.com The primary goals of lead optimization are to maximize the desired therapeutic effect while minimizing off-target effects and potential toxicity. patsnap.com

Structure-activity relationship (SAR) studies are fundamental to this optimization process. patsnap.com By systematically altering different parts of the lead compound and assessing the impact on its biological activity, researchers can identify the key structural features responsible for its therapeutic action. For the 2,2-dimethylpropanamide scaffold, modifications often focus on the functional groups attached to the amide nitrogen and the carbon backbone.

The following table illustrates a hypothetical SAR study for a lead compound with a 2,2-dimethylpropanamide core, targeting a specific enzyme:

| Compound ID | R1 Group | R2 Group | IC50 (nM) | Selectivity vs. Related Enzyme |

| Lead-001 | -H | -Phenyl | 500 | 10-fold |

| Opt-002 | -CH3 | -Phenyl | 250 | 20-fold |

| Opt-003 | -H | -4-Fluorophenyl | 100 | 50-fold |

| Opt-004 | -CH3 | -4-Fluorophenyl | 50 | 100-fold |

This iterative process of design, synthesis, and testing allows for the refinement of lead compounds into viable drug candidates with improved efficacy and safety profiles. danaher.compatsnap.com

Development of Novel Therapeutic Agents Beyond Current Applications (e.g., Antifungals)

A particularly exciting avenue of research is the development of novel therapeutic agents based on the 2,2-dimethylpropanamide scaffold for indications beyond its current applications. One such area of exploration is in the field of antifungal drug discovery. nih.gov The rising incidence of invasive fungal infections and the emergence of drug-resistant strains necessitate the development of new antifungal agents with novel mechanisms of action. nih.govnih.gov

The 2,2-dimethylpropanamide scaffold offers a starting point for the design of new classes of antifungal compounds. By incorporating this scaffold into molecules with known antifungal pharmacophores or by screening libraries of 2,2-dimethylpropanamide derivatives against various fungal targets, researchers aim to identify new lead compounds. The development of novel antifungal scaffolds is a key strategy in overcoming the challenges of drug resistance. nih.gov

Recent studies on other heterocyclic scaffolds have demonstrated the potential for developing potent and selective antifungal agents. mdpi.commdpi.com These successes provide a roadmap for the exploration of the 2,2-dimethylpropanamide scaffold in this therapeutic area. The goal is to develop antifungal candidates that are effective against a broad spectrum of fungal pathogens, including those that are resistant to current therapies.

Advanced Computational-Experimental Integration in Drug Discovery Pipelines

The integration of advanced computational methods with experimental techniques is revolutionizing the drug discovery process for scaffolds like 2,2-dimethylpropanamide. nih.govco-ac.com This synergistic approach, often referred to as computer-aided drug design (CADD), accelerates the identification and optimization of new drug candidates. nih.govtaylorandfrancis.com

Computational tools are employed at various stages of the drug discovery pipeline. In the initial phase, virtual screening of large compound databases can identify potential hits containing the 2,2-dimethylpropanamide scaffold that are predicted to bind to a specific biological target. mdpi.comunipa.it This significantly reduces the number of compounds that need to be synthesized and tested experimentally.

Once initial hits are identified, computational methods such as molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of these compounds to their target. researchgate.net This information is invaluable for guiding the lead optimization process. Quantitative structure-activity relationship (QSAR) models can also be developed to predict the biological activity of new derivatives, further streamlining the optimization cycle. nih.gov

The table below outlines the integrated computational and experimental workflow in the discovery of novel inhibitors based on the 2,2-dimethylpropanamide scaffold:

| Stage | Computational Method | Experimental Validation |

| Hit Identification | Virtual Screening, Pharmacophore Modeling | In vitro enzyme assays, Binding assays |

| Hit-to-Lead | Molecular Docking, Free Energy Calculations | Synthesis of analogs, In vitro potency and selectivity testing |

| Lead Optimization | QSAR, ADMET Prediction | In vivo efficacy studies, Pharmacokinetic profiling |

This integrated approach not only accelerates the drug discovery process but also enhances the quality of the resulting drug candidates by enabling a more rational and targeted design strategy. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-N,2-dimethylpropanamide, and what reaction conditions are critical for high yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-amino-2-methylpropanoyl chloride with dimethylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions in dichloromethane or THF at 0–5°C minimizes side reactions. Purification via column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the amino, dimethyl, and amide groups. For instance, the amide proton typically appears at δ 6.5–7.5 ppm, while methyl groups resonate at δ 1.0–1.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]⁺ at m/z 145.1218 for C₆H₁₄N₂O).

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), and 2800 cm⁻¹ (C-H of methyl groups) validate functional groups .

Q. How does steric hindrance from the dimethyl group influence the compound’s reactivity?

- Methodological Answer : The dimethyl groups at the 2-position reduce electrophilic substitution rates due to steric shielding. Comparative studies with non-methylated analogs (e.g., 3-aminopropanamide) show slower acylation kinetics in reactions with acetic anhydride, requiring elevated temperatures (60–80°C) for comparable yields .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or assay conditions. Strategies include:

- Purity Validation : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to ensure ≥98% purity .

- Standardized Assays : Replicate antiproliferative assays (e.g., MTT on HeLa cells) under controlled O₂ levels (5% CO₂, 37°C) to minimize variability .

- Meta-Analysis : Compare data across studies using tools like ChemAxon or PubChem BioAssay to identify outlier conditions .

Q. What experimental design considerations are critical for studying this compound’s degradation pathways?

- Methodological Answer :

- Stress Testing : Expose the compound to hydrolytic (pH 1–13), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .

- Analytical Workflow : Use HILIC-FLD (hydrophilic interaction liquid chromatography with fluorescence detection) for separating degradation products like 3-amino-2-methylpropanoic acid. Optimize mobile phase (acetonitrile/ammonium formate buffer) for baseline resolution .

- Kinetic Modeling : Apply first-order kinetics to calculate degradation half-lives and identify pH-sensitive degradation nodes .

Q. How can computational methods enhance the understanding of this compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., histone deacetylases). The dimethyl group’s steric profile may reduce binding affinity compared to bulkier analogs .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous vs. lipid bilayer environments, focusing on amide group solvation .

- QSAR : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity using descriptors like logP and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.